molecular formula C10H22O3 B155300 Ethanol, 2-(2-((2-methylpentyl)oxy)ethoxy)- CAS No. 10143-56-3

Ethanol, 2-(2-((2-methylpentyl)oxy)ethoxy)-

Cat. No. B155300
CAS RN: 10143-56-3
M. Wt: 190.28 g/mol
InChI Key: LSCNICLUNGUIRB-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-((2-methylpentyl)oxy)ethoxy)-, also known as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, Triethylene glycol methyl ether, Poly-Solv TM, 3,6,9-Trioxa-1-decanol, 3,6,9-Trioxadecanol, and NSC 97395 . It has a molecular formula of C7H16O4 and a molecular weight of 164.1995 .


Molecular Structure Analysis

The molecular structure of this compound consists of a central ethanol molecule with two ether groups attached to it. Each ether group consists of an oxygen atom bonded to a carbon atom. The carbon atoms are part of a larger hydrocarbon chain .

properties

IUPAC Name

2-[2-(2-methylpentoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-3-4-10(2)9-13-8-7-12-6-5-11/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNICLUNGUIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30906187
Record name 2-{2-[(2-Methylpentyl)oxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(2-((2-methylpentyl)oxy)ethoxy)-

CAS RN

10143-56-3
Record name Ethanol, 2-(2-((2-methylpentyl)oxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[(2-Methylpentyl)oxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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